1,4-Cubanedicarboxylic acid

Descripción general

Descripción

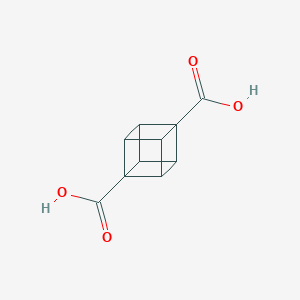

1,4-Cubanedicarboxylic acid is an organic compound that is a diacid . It has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol . The compound is also known by other names such as (1S,2R,3R,4S,5R,6S,7S,8S)-Cubane-1,4-dicarboxylic acid and Pentacyclo [4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid .

Synthesis Analysis

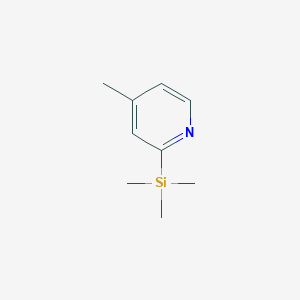

The synthesis of 1,4-Cubanedicarboxylic acid involves a direct radical-mediated chlorocarbonylation process . This process allows access to a range of 2-substituted 1,4-cubanedicarboxylic ester derivatives . A subsequent regioselective ester hydrolysis gives fully differentiated 1,2,4-trisubstituted cubanes .

Molecular Structure Analysis

The molecular structure of 1,4-Cubanedicarboxylic acid and its esters has been confirmed by various methods including X-ray diffraction analysis . The InChI string for the compound is InChI=1S/C10H8O4/c11-7(12)9-1-2-4(9)6-5(9)3(1)10(2,6)8(13)14/h1-6H,(H,11,12)(H,13,14) and the SMILES string is C12C3C4C1(C5C2C3(C45)C(=O)O)C(=O)O .

Chemical Reactions Analysis

1,4-Cubanedicarboxylic acid can undergo esterification with alkylsulfuric acids . The acid and its ester derivatives are also capable of undergoing fluorination with elemental fluorine . Nitration of these compounds yields the corresponding nitrates .

Physical And Chemical Properties Analysis

1,4-Cubanedicarboxylic acid has a molecular weight of 192.17 g/mol . It has a high thermal stability with decomposition occurring above 250 °C .

Aplicaciones Científicas De Investigación

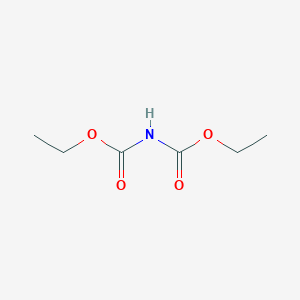

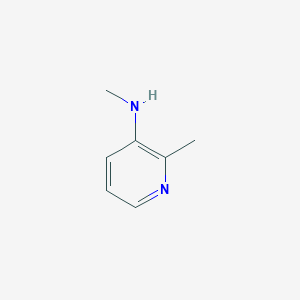

Esterification

1,4-Cubanedicarboxylic acid can undergo esterification with alkylsulfuric acids . This process involves the reaction of an acid with an alcohol in the presence of a catalyst to produce an ester and water. This application is particularly useful in the production of various ester derivatives .

Fluorination

The acid and its ester derivatives are also capable of undergoing fluorination with elemental fluorine . Fluorination is a process that involves the introduction of fluorine to a compound. This process is used in the production of various fluorinated compounds, which have applications in pharmaceuticals and agrochemicals .

Synthesis of Various Compounds

1,4-Cubanedicarboxylic acid is widely used in the synthesis of various compounds and materials. Its unique structure makes it a versatile building block in organic synthesis.

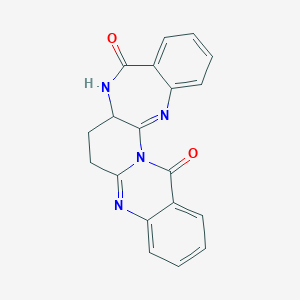

Medicinal Chemistry

Due to its unique properties, 1,4-Cubanedicarboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It can be used as a scaffold for the development of new drugs.

Biochemistry

In biochemistry, 1,4-Cubanedicarboxylic acid can be used as a probe to study biological systems. Its unique structure and properties make it a useful tool in the study of various biochemical processes.

Catalysts

1,4-Cubanedicarboxylic acid exhibits high perplexity due to its complex molecular structure and offers burstiness through diverse applications, including its use in catalysts . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction .

Pharmaceuticals

1,4-Cubanedicarboxylic acid is also used in the pharmaceutical industry . Its unique structure can be leveraged to develop new pharmaceutical compounds .

Organic Electronics

In the field of organic electronics, 1,4-Cubanedicarboxylic acid is used due to its unique electronic properties . Organic electronics involve the design, synthesis, characterization, and application of organic polymers and small molecules for their electronic properties .

Mecanismo De Acción

Target of Action

It’s known that this compound can undergo esterification with alkylsulfuric acids .

Mode of Action

1,4-Cubanedicarboxylic acid interacts with its targets through esterification with alkylsulfuric acids . Additionally, the acid and its ester derivatives are capable of undergoing fluorination with elemental fluorine . This suggests that the compound might be involved in reactions that lead to the formation of new compounds with potential biological activities.

Biochemical Pathways

The ability of the compound to undergo esterification and fluorination suggests that it may participate in various chemical reactions and potentially influence multiple biochemical pathways .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

cubane-1,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-7(12)9-1-2-4(9)6-5(9)3(1)10(2,6)8(13)14/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKXMJUMOJJTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298539 | |

| Record name | 1,4-Cubanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Cubanedicarboxylic acid | |

CAS RN |

32846-66-5 | |

| Record name | 32846-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cubanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cubanedicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the structure of 1,4-Cubanedicarboxylic acid unique?

A1: 1,4-Cubanedicarboxylic acid is derived from cubane, a hydrocarbon with a highly strained cubic structure. This strain arises from the carbon atoms adopting bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. This inherent strain influences the reactivity and properties of cubane derivatives, including 1,4-cubanedicarboxylic acid. []

Q2: How does the enthalpy of formation of 1,4-cubanedicarboxylic acid compare to similar molecules?

A2: Researchers meticulously determined the enthalpy of formation of 1,4-cubanedicarboxylic acid in both condensed and gas phases using a combination of calorimetry and computational methods. [] This data helps understand the stability and energetics of this unusual molecule. Furthermore, by comparing its enthalpy of formation to that of 1-adamantanecarboxylic acid, researchers can gain insight into the energetic consequences of incorporating functional groups onto strained cage structures. []

Q3: How does the structure of 1,4-cubanedicarboxylic acid influence its spectroscopic properties?

A3: High-resolution infrared spectroscopy studies revealed detailed information about the vibrational modes of cubane, the parent molecule of 1,4-cubanedicarboxylic acid. [, ] By analyzing the rotational structure of the observed infrared bands, researchers can gain insights into the molecule's symmetry and bond strengths. This information is invaluable for understanding the molecule's behavior in various chemical environments.

Q4: Can 1,4-cubanedicarboxylic acid be chemically modified, and what insights do these modifications offer?

A4: Yes, 1,4-cubanedicarboxylic acid can be modified. Researchers have synthesized various esters of 1,4-cubanedicarboxylic acid and investigated their molecular structures. [, , ] These studies provide insights into the reactivity of the carboxylic acid groups and the influence of different substituents on the overall molecular geometry. Additionally, the synthesis of dimethyl 2-fluorocubane-1,4-dicarboxylate highlights the possibility of introducing fluorine into the cubane framework. [] This opens avenues for exploring the impact of fluorine substitution on the properties of cubane derivatives.

Q5: Are there efficient synthetic routes to obtain 1,4-cubanedicarboxylic acid and its derivatives?

A5: Researchers have developed an efficient synthesis of pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylates, key precursors to 1,4-cubanedicarboxylic acid. [] This synthetic advancement allows for greater accessibility to these compounds, paving the way for further exploration of their properties and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.